3-amino-3-(1H-indol-2-yl)propanoic acid

描述

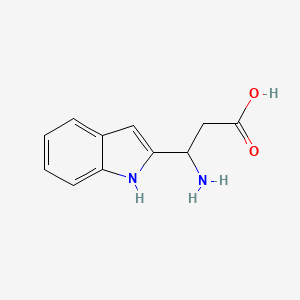

3-amino-3-(1H-indol-2-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the amino group and the propanoic acid side chain further enhances its chemical reactivity and biological significance.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

化学反应分析

Types of Reactions

3-amino-3-(1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

科学研究应用

Medicinal Chemistry

3-Amino-3-(1H-indol-2-yl)propanoic acid is explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of p53 and caspase activation. Studies have shown that compounds similar to this compound demonstrate significant anticancer activity against breast and colon cancer cell lines.

- Neuroprotective Effects : This compound is being investigated for its neuroprotective properties. Indole derivatives have been associated with the modulation of neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens:

- Mechanism of Action : The indole structure enhances membrane permeability, allowing the compound to penetrate bacterial cells effectively. Preliminary studies suggest it has significant inhibitory effects against resistant strains of bacteria and fungi .

Anti-inflammatory Potential

Research has demonstrated that indole derivatives can reduce inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Studies

A study conducted on indole derivatives showed a marked decrease in cell viability in breast cancer cell lines when treated with this compound. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Antimicrobial Trials

In vitro trials revealed that this compound exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to non-fluorinated counterparts. This underscores its promise as a lead compound for developing new antibiotics .

作用机制

The mechanism of action of 3-amino-3-(1H-indol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The amino and propanoic acid groups can further modulate its activity by affecting its binding affinity and specificity.

相似化合物的比较

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid side chain.

Indole-3-propionic acid: Another indole derivative with a propanoic acid side chain.

Uniqueness

3-amino-3-(1H-indol-2-yl)propanoic acid is unique due to the presence of both an amino group and a propanoic acid side chain, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

生物活性

3-Amino-3-(1H-indol-2-yl)propanoic acid, also known as indole-3-propionic acid (IPA), is a compound of significant interest due to its diverse biological activities, particularly in neuroprotection and antioxidant properties. This article explores the biological activity of IPA, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

IPA is an indole derivative characterized by the following chemical structure:

This structure allows IPA to interact with various biological targets, contributing to its multifaceted activity.

IPA exhibits several mechanisms that underlie its biological activity:

- Antioxidant Activity : IPA has been demonstrated to be a potent scavenger of free radicals, particularly hydroxyl radicals. It acts without generating pro-oxidant intermediates, distinguishing it from other antioxidants like melatonin .

- Neuroprotection : Studies indicate that IPA can prevent oxidative stress-induced neuronal death. It has shown protective effects against amyloid beta-induced toxicity in neuroblastoma cells and primary neurons, which is particularly relevant in the context of Alzheimer’s disease .

- Anti-inflammatory Effects : IPA may serve as a ligand for the Pregnane X receptor (PXR), suggesting a role in modulating inflammatory pathways . This property enhances its potential as an anti-inflammatory agent.

Neuroprotective Effects

IPA has been extensively studied for its neuroprotective properties:

- Cell Viability : In vitro studies using SH-SY5Y neuroblastoma cells have shown that IPA significantly increases cell viability under oxidative stress conditions induced by hydrogen peroxide (H₂O₂) and amyloid beta .

- Mechanisms of Neuroprotection : IPA's neuroprotective effects are attributed to its ability to inhibit reactive oxygen species (ROS) generation and lipid peroxidation, thereby preserving cellular integrity during oxidative stress .

Cytotoxicity Against Cancer Cells

Recent studies have highlighted IPA's potential cytotoxic effects on various cancer cell lines:

- Induction of Apoptosis : IPA has been shown to induce apoptosis in tumor cells such as Jurkat and K562. Its cytotoxicity exceeds that of artemisinin by approximately 90 times, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities of IPA

Case Studies and Research Findings

- Neurodegenerative Disorders : In models of Alzheimer’s disease, IPA has demonstrated the ability to mitigate neurodegenerative features by preventing ROS damage and promoting neuronal survival .

- Cancer Research : A study showed that IPA significantly inhibited cell cycle progression in cancer cells, leading to reduced proliferation rates and enhanced apoptosis .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-3-(1H-indol-2-yl)propanoic acid with high enantiomeric purity?

To achieve high enantiomeric purity, chiral auxiliary-assisted synthesis or enzymatic resolution methods are recommended. For example, asymmetric hydrogenation using Rh or Ru catalysts with chiral ligands (e.g., BINAP derivatives) can yield enantiomerically enriched products . Post-synthesis purification via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) ensures removal of undesired stereoisomers .

Q. How can solvent effects influence the crystallization of this compound?

Solvent polarity and hydrogen-bonding capacity significantly impact crystallization. Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility but hinder crystal nucleation, while mixtures of water and alcohols (e.g., methanol/water) promote controlled crystal growth. Evidence from X-ray crystallography studies highlights that disordered solvent molecules (e.g., methanol or water) in the crystal lattice can complicate structural refinement, necessitating computational tools like SQUEEZE in PLATON to model electron density .

Q. What analytical techniques are critical for characterizing impurities in synthetic batches of this compound?

Liquid chromatography-mass spectrometry (LC-MS) with high-resolution mass analyzers (e.g., Q-TOF) identifies trace impurities by mass accuracy (<5 ppm error). Nuclear magnetic resonance (NMR) spectroscopy, particularly - COSY and - HSQC, resolves structural anomalies caused by byproducts like dimerized indole derivatives . Quantification of residual solvents requires gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, co-solvents) or cell-line specificity. To address this:

- Standardize bioactivity assays using reference compounds (e.g., indole-3-acetic acid as a positive control) .

- Perform dose-response curves (IC/EC) across multiple cell models (e.g., HEK293 vs. HeLa) to assess selectivity .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

Stability is pH- and temperature-dependent. Recommended approaches include:

- Buffering solutions to pH 6.5–7.5 (phosphate or HEPES) to minimize hydrolysis of the amino acid backbone .

- Storing stock solutions in anhydrous DMSO at −80°C under inert gas (argon) to prevent oxidation of the indole moiety .

- Adding radical scavengers (e.g., ascorbic acid) to aqueous assay buffers to suppress reactive oxygen species (ROS)-mediated degradation .

Q. How can computational modeling predict the compound’s interactions with indole-binding enzymes (e.g., tryptophan hydroxylase)?

Molecular docking (AutoDock Vina, Schrödinger Glide) combined with molecular dynamics (MD) simulations (AMBER, GROMACS) models binding modes. Key steps:

- Generate ligand conformers using OMEGA to account for flexibility in the propanoic acid side chain .

- Validate docking poses with free-energy perturbation (FEP) calculations to estimate binding affinities (ΔG) .

- Cross-reference predicted interactions (e.g., hydrogen bonds with catalytic residues) with mutagenesis data to refine models .

Q. Methodological Tables

Table 1. Comparative Solvent Systems for Crystallization

| Solvent System | Crystal Quality (XRD) | Solvent Disorder Risk | Reference |

|---|---|---|---|

| Methanol/Water (7:3) | High-resolution (<1 Å) | Moderate | |

| Acetonitrile/DMF (9:1) | Moderate (1.5 Å) | Low | |

| Ethanol/Acetone (1:1) | Poor (>2 Å) | High |

Table 2. Key NMR Chemical Shifts for Structural Validation

| Proton Position | Shift (ppm) | Shift (ppm) | Multiplicity |

|---|---|---|---|

| Indole C2-H | 7.25–7.35 | 125–130 | Singlet |

| Amino NH | 3.10–3.30 (broad) | Not applicable | – |

| Propanoic COOH | 12.1–12.5 (broad) | 175–180 | Singlet |

属性

IUPAC Name |

3-amino-3-(1H-indol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-8(6-11(14)15)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,13H,6,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZWSQYPJFVDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635980 | |

| Record name | 3-Amino-3-(1H-indol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451460-00-7 | |

| Record name | 3-Amino-3-(1H-indol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。